3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chlorophenylmethyl, and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzylamine with 2-cyano-3,4,5-trimethylthiophene, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like trimethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where nucleophiles like amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; conditionspolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by competing with ATP binding, leading to downstream effects on cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-2-thieno[2,3-b]pyridinecarboxamide
- 3-amino-4-(2-chlorophenyl)-6-nitrocarbostyril
- 4-chloro-α-(1-methylethyl)benzeneacetic acid cyano (3-phenoxyphenyl)methyl ester .
Uniqueness
Compared to similar compounds, 3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethyl substitution pattern enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-N-[(4-chlorophenyl)methyl]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-9-10(2)14-15(20)16(24-18(14)22-11(9)3)17(23)21-8-12-4-6-13(19)7-5-12/h4-7H,8,20H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGVQWOXHBVLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NCC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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